(S)-(-)-5-fluorowillardiine
CAS No.: 140187-23-1
Cat. No.: VC0002812
Molecular Formula: C7H8FN3O4
Molecular Weight: 217.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 140187-23-1 |
---|---|
Molecular Formula | C7H8FN3O4 |
Molecular Weight | 217.15 g/mol |
IUPAC Name | (2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid |
Standard InChI | InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 |
Standard InChI Key | DBWPFHJYSTVBCZ-BYPYZUCNSA-N |
Isomeric SMILES | C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F |
SMILES | C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F |
Canonical SMILES | C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F |
Chemical and Structural Properties of (S)-(-)-5-Fluorowillardiine
Molecular Composition and Stereochemistry
(S)-(-)-5-Fluorowillardiine, with the chemical name (2S)-2-amino-3-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid hydrochloride, has a molecular formula of and a molecular weight of 253.61 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon, which is critical for its receptor-binding specificity. The fluorine atom at the 5-position of the uracil ring enhances electron-withdrawing effects, optimizing interactions with the AMPA receptor’s ligand-binding domain .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 253.61 g/mol | |
Melting Point | >209 °C | |
Purity | ≥98% | |
Solubility | Not fully characterized |
Synthesis and Stability
The synthesis of (S)-(-)-5-fluorowillardiine involves coupling 5-fluorouracil with L-serine derivatives, followed by hydrochloric acid salt formation to enhance stability . The compound remains stable under standard laboratory conditions but decomposes at temperatures exceeding 209°C . Its stability in aqueous solutions is pH-dependent, requiring reconstitution in neutral buffers for in vitro applications .
Pharmacological Profile and Receptor Interactions
AMPA Receptor Binding Kinetics
(S)-(-)-5-Fluorowillardiine exhibits nanomolar affinity for AMPA receptors. In rat brain synaptic membranes, radiolabeled (S)-[3H]-5-fluorowillardiine binds to two distinct sites: a high-affinity site (, ) and a low-affinity site (, ) . Potassium thiocyanate (KSCN) enhances binding affinity, reducing to 6.9 nM and to 0.4 μM without altering values, suggesting allosteric modulation of receptor conformation .
Table 2: Binding Parameters of (S)-[3H]-5-Fluorowillardiine
Condition | (nM) | (pmol/mg) | (μM) | (pmol/mg) |
---|---|---|---|---|
Without KSCN | 22.5 | 1.4 | 1.5 | 10.8 |
With KSCN | 6.9 | 1.4 | 0.4 | 10.8 |
Selectivity Across Glutamate Receptor Subtypes
(S)-(-)-5-Fluorowillardiine demonstrates exceptional selectivity for AMPA over kainate receptors. At human GluR1 and GluR2 subtypes, it exhibits values of 14.7 nM and 25.1 nM, respectively, compared to at GluR5 . This selectivity is attributed to steric complementarity between the fluorinated uracil ring and hydrophobic residues in the AMPA receptor’s binding pocket .
Regional Distribution in the Central Nervous System
Hippocampal Localization
Autoradiographic studies reveal the highest binding densities in the dentate gyrus () and CA1 region () of the rat hippocampus, areas critical for synaptic plasticity and memory formation . Moderate binding occurs in the cerebral cortex () and olfactory system (), while minimal activity is observed in the caudate putamen () .
Implications for Excitotoxicity
The regional binding pattern correlates with vulnerability to AMPA receptor-mediated excitotoxicity. Hippocampal neurons exposed to 1.5 μM (S)-(-)-5-fluorowillardiine show rapid receptor desensitization (), sevenfold faster than AMPA itself (), explaining its potent neurotoxic effects at low concentrations .
Neurotoxicological Profile
Dose-Dependent Toxicity in Cortical Cultures
In rodent cortical neurons, (S)-(-)-5-fluorowillardiine induces biphasic toxicity: a high-affinity phase () linked to calcium-permeable AMPA receptor activation, and a low-affinity phase () involving secondary excitotoxic cascades . Co-application of the AMPA antagonist NBQX (10 μM) reduces cell death by 78 ± 6%, confirming receptor-mediated toxicity .
Table 3: Toxicity Parameters in Neural Cultures
Parameter | Value | Model System |
---|---|---|
High-affinity | 0.70 μM | Rodent cortical neurons |
Low-affinity | 170 μM | Rodent cortical neurons |
NBQX protection | 78 ± 6% reduction | Hippocampal neurons |
Applications in Neuroscience Research
Radioligand Binding Studies
(S)-[3H]-5-fluorowillardiine’s high specific binding (>80% of total binding) enables precise mapping of AMPA receptor distribution . Its utility is enhanced in the presence of KSCN, which stabilizes the receptor’s active conformation, improving signal-to-noise ratios in autoradiography .
Allosteric Modulation Screening
This compound serves as a reference agonist for evaluating positive allosteric modulators (e.g., aniracetam) that increase AMPA receptor currents by 210 ± 30% at 100 μM . Such studies inform the development of cognitive enhancers targeting AMPA receptor kinetics.
Ischemic Injury Models
In oxygen-glucose deprivation (OGD) assays, 500 nM (S)-(-)-5-fluorowillardiine exacerbates neuronal death by 55 ± 8%, mimicking glutamate excitotoxicity in stroke . This application aids in testing neuroprotective agents that block AMPA receptor overactivation.
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